2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole
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Overview
Description
2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole is a complex organic compound with a unique structure that includes a benzimidazole core and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The piperazine moiety is then introduced through a series of reactions, including alkylation and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: A compound with a similar piperazine moiety, used in the synthesis of active pharmaceutical ingredients.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core and a piperazine moiety makes it a versatile compound for various applications.
Properties
CAS No. |
919088-53-2 |
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Molecular Formula |
C22H24N4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)but-1-ynyl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H24N4/c1-25-14-16-26(17-15-25)13-5-4-6-18-9-11-19(12-10-18)22-23-20-7-2-3-8-21(20)24-22/h2-3,7-12H,5,13-17H2,1H3,(H,23,24) |
InChI Key |
ICPWNTPLDQHVAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC#CC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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